molecular formula C13H14ClF2NO B4121565 (4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone

(4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4121565
M. Wt: 273.70 g/mol
InChI Key: IPSNEJDNJHOSJA-UHFFFAOYSA-N
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Description

(4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chloro-2,3-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone typically involves the acylation of 2-methylpiperidine with 4-chloro-2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted derivatives of the original compound.
  • Oxidized or reduced forms of the piperidine ring.
  • Carboxylic acids and piperidine derivatives from hydrolysis.

Scientific Research Applications

(4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.

    Chemical Synthesis: As an intermediate in organic synthesis, it can be used to prepare more complex molecules for various applications.

Mechanism of Action

The mechanism of action of (4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, influencing its pharmacological profile.

Comparison with Similar Compounds

  • 1-(4-chloro-2,3-difluorobenzoyl)-4-methylpiperidine
  • 1-(4-chloro-2,3-difluorobenzoyl)azepane
  • 4-Chloro-2,3-difluorobenzoyl chloride

Comparison: (4-Chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone is unique due to the specific substitution pattern on the piperidine ring and the benzoyl group. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. The presence of both chloro and fluoro substituents can also influence its chemical stability and interaction with other molecules.

Properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c1-8-4-2-3-7-17(8)13(18)9-5-6-10(14)12(16)11(9)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNEJDNJHOSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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